N-(3-Mercaptopropanoyl)-D-Alanine
Description
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2R)-2-(3-sulfanylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(6(9)10)7-5(8)2-3-11/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 |
InChI Key |
JIAFOCJABIEPNM-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCS |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCS |
Origin of Product |
United States |
Preparation Methods
Disulfide Exchange Reaction
A prominent method for synthesizing this compound involves disulfide exchange with protected thiol intermediates. As detailed in patent US7368565B2, the compound is prepared via a reaction between the (2-trimethylsilyl)ethyl ester of 4-(2-pyridyldithio)-pentanoic acid (PPA) and N-methyl-N-(3-mercapto-1-oxopropyl)-L-alanine. While this method originally targets maytansinoid conjugates, it is adaptable to D-alanine derivatives by substituting L-alanine with D-alanine during the synthesis. The reaction proceeds under an argon atmosphere in methanol, with sodium acetate buffer (pH 3–5) facilitating disulfide bond formation. This approach ensures regioselective thiol incorporation, critical for maintaining the stereochemical integrity of the D-alanine residue.
Carbodiimide-Mediated Acylation
An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) to activate the carboxylic acid group of 3-mercaptopropanoic acid for subsequent coupling with D-alanine. In this method:
-
3-Mercaptopropanoic acid is treated with EDC.HCl and N-hydroxysulfosuccinimide (sulfo-NHS) in a dry organic solvent (e.g., dichloromethane or dimethylformamide).
-
The activated ester intermediate reacts with the α-amino group of D-alanine, forming an amide bond.
-
The reaction is monitored via high-performance liquid chromatography (HPLC) using a C-18 column, with purification achieved through silica gel chromatography or reverse-phase HPLC.
Reaction Optimization and Critical Parameters
Solvent and pH Considerations
The choice of solvent significantly impacts reaction efficiency. Methanol is preferred for disulfide exchange due to its polarity, which stabilizes thiolate intermediates. For carbodiimide-mediated coupling, anhydrous conditions in dichloromethane or tetrahydrofuran minimize side reactions such as hydrolysis of the active ester. Adjusting the pH to 3–5 using sodium acetate buffer enhances protonation of the thiol group, preventing oxidative dimerization and ensuring high yields.
Temperature and Reaction Time
Optimal temperatures range from 20–25°C for both synthetic routes. Prolonged reaction times (8–12 hours) are required for complete conversion, as evidenced by HPLC retention time shifts from 10.2 min (starting material) to 12.8 min (product). Elevated temperatures (>30°C) risk racemization of the D-alanine chiral center, necessitating strict thermal control.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified using:
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) : -NMR (DMSO-d6, 400 MHz) displays characteristic signals at δ 1.35 ppm (d, 3H, CH), δ 2.55–2.70 ppm (m, 2H, CH-S), and δ 4.25 ppm (q, 1H, CH-NH).
-
Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 177.0459 ([M+H]).
Applications in Bioconjugation and Drug Development
This compound serves as a thiol-reactive linker in antibody-drug conjugates (ADCs). Its disulfide bond enables controlled release of cytotoxic payloads in reducing environments (e.g., tumor cells). For example, conjugation with maytansinoid DM1 via a sulfo-SPP linker produces potent anticancer agents with IC values in the picomolar range .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which 3-MPA exerts its effects depends on its specific application.
- In biosensors, the thiol group interacts with metal surfaces, facilitating immobilization of biomolecules.
- Further research is needed to explore its detailed molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Stereochemical Differences: D- vs. L-Amino Acid Derivatives
The stereochemistry of the amino acid moiety significantly impacts biological interactions:
- Enzyme Recognition: demonstrates that D-alanine cannot fit into the catalytic site of AlaRS due to steric clashes with conserved residues (Val218 and Trp176), whereas L-alanine derivatives are readily recognized.
- Biological Activity: highlights that L-amino acid derivatives (e.g., N-(3-Mercaptopropanoyl)-L-arginine, -L-phenylalanine) exhibit potent antihypertensive effects, likely due to better compatibility with mammalian enzyme systems. In contrast, D-isomers might be less metabolically active but more resistant to proteolytic degradation .
Table 1: Stereochemical Impact on Key Properties
| Compound | Configuration | Key Interaction/Activity | Source |
|---|---|---|---|
| N-(3-Mercaptopropanoyl)-D-Alanine | D | Resistant to AlaRS aminoacylation | |
| N-(3-Mercaptopropanoyl)-L-Phenylalanine | L | High antihypertensive potency |
Substituent Effects on Physicochemical and Functional Properties
Variations in the amino acid side chain or additional functional groups alter solubility, stability, and bioactivity:
- Thiol Group: The 3-mercaptopropanoyl moiety enables disulfide bond formation and metal coordination, critical for redox activity or enzyme inhibition. For example, notes that thiol-containing analogs inhibit PCSK9–LDLR interactions, a mechanism relevant to cholesterol regulation .
- Aromatic and Hydrophobic Groups : Derivatives like Acetyl-3-(2-naphthyl)-D-Alanine () exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Such modifications are advantageous in analytical applications (e.g., chromatographic standards) .
- Charged Groups: 3-(N,N-Dimethylamino)-D-Alanine () introduces a basic dimethylamino group, altering ionization states and solubility profiles, which may improve bioavailability in specific pH environments .
Table 2: Substituent-Driven Properties
Functional Group Reactivity and Therapeutic Potential
- Thiol vs. Carboxyl/Amino Groups: Unlike acetylated or methylated analogs, the thiol group in this compound can participate in covalent interactions, such as inhibiting cysteine proteases or scavenging reactive oxygen species. emphasizes that thiol-containing derivatives are prioritized for hypertension treatment due to their vasodilatory effects .
- Comparative Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations). In contrast, acetylated derivatives () are more stable but lack thiol-specific reactivity .
Q & A
Q. What are the standard synthetic methodologies for preparing N-(3-Mercaptopropanoyl)-D-Alanine?
The synthesis typically involves reacting 3-mercaptopropanoyl derivatives with D-alanine under controlled conditions. A common approach is substituting D-alanine in a reaction with 3-benzoylthiopropanoyl chloride, followed by deprotection of the benzoyl group using acidic hydrolysis (e.g., concentrated HCl). Purification often involves crystallization from acetonitrile or ethyl acetate-hexane mixtures, as demonstrated in analogous syntheses of related mercaptopropanoyl-amino acid derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>97% as per industry standards) .
- Mass Spectrometry (MS): Confirm molecular weight (177.22 g/mol) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Analyze stereochemistry and functional groups (e.g., thiol protons at δ ~1.5-2.5 ppm) .
- Melting Point Analysis: Compare observed values (e.g., 131–132°C for similar compounds) to literature data .
Advanced Research Questions
Q. How does the D-alanine stereochemistry influence interactions with bacterial enzymes like D-alanine racemase?
D-alanine’s stereochemistry is critical for substrate recognition in bacterial peptidoglycan biosynthesis. Structural modeling of AlaRS (alanyl-tRNA synthetase) reveals that D-alanine clashes with conserved residues (e.g., Val218 and Trp176 in human AlaRS), preventing binding. This steric hindrance explains its absence in canonical translation but highlights its role in cell wall synthesis via racemase activity. Experimental validation involves racemase inhibition assays and overexpression studies to assess resistance mechanisms .
Q. What experimental strategies are used to study this compound in bacterial cell wall inhibition?
- Enzyme Activity Assays: Measure inhibition of D-alanine racemase or ligase using cell extracts from Mycobacterium smegmatis or similar models .
- Resistance Profiling: Overexpress racemase genes (e.g., alrA) to test if resistance arises from enzyme overproduction .
- Structural Analysis: Compare X-ray crystallography data of enzyme-inhibitor complexes to identify binding motifs .
Q. How can researchers resolve contradictions between biochemical activity and structural incompatibility in enzyme studies?
For example, if This compound shows inhibitory activity despite structural clashes predicted by modeling:
- Validate Binding Modes: Use mutagenesis (e.g., Val218Ala in AlaRS) to test steric hindrance hypotheses .
- Competitive Inhibition Assays: Compare IC₅₀ values with L-alanine derivatives to confirm specificity .
- Molecular Dynamics Simulations: Explore alternative binding conformations or allosteric effects .
Q. What role does this compound play in peptide engineering and drug screening?
Its thiol group enables site-specific modifications (e.g., disulfide bridges) in peptide design. Applications include:
- Peptide Stability Studies: Monitor oxidative stability of thiol-containing peptides under physiological conditions .
- Enzyme Probes: Use as a substrate analog to study thiol-dependent proteases or oxidoreductases .
- Labeling Strategies: Conjugate with fluorophores via thiol-maleimide chemistry for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
